molecular formula C12H12FNO B12620223 8-Fluoro-2-propyl-4-quinolinol CAS No. 1070879-95-6

8-Fluoro-2-propyl-4-quinolinol

Cat. No.: B12620223
CAS No.: 1070879-95-6
M. Wt: 205.23 g/mol
InChI Key: JZPNQIKHMCSDPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-propyl-4-quinolinol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with suitable aldehydes or ketones under acidic or basic conditions to form the quinoline ring . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-propyl-4-quinolinol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinoline compounds, including 8-fluoro-2-propyl-4-quinolinol, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with a similar structure can inhibit the growth of human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cells effectively . The multi-target activity of these compounds is particularly noteworthy, as they can potentially treat complex diseases by targeting multiple pathways simultaneously.

Neuroprotective Effects

Quinolones have been investigated for their neuroprotective properties. The structure of this compound suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease. Research has focused on hybrid compounds that combine quinoline with other pharmacophores to enhance efficacy against amyloid-beta aggregation, which is implicated in Alzheimer's pathology .

Antimicrobial Properties

The compound's structural characteristics allow it to interact with bacterial enzymes, making it a candidate for developing new antimicrobial agents. The mechanism of action often involves inhibiting DNA gyrase and topoisomerase IV, essential for bacterial replication . This application is particularly relevant given the rising concerns over antibiotic resistance.

Fungicidal Activity

This compound has been identified as an effective fungicide against various plant pathogenic fungi. A patent describes its use in agricultural formulations aimed at controlling diseases such as rice blast and powdery mildew on Cucurbitaceae crops . The compound's effectiveness stems from its ability to disrupt fungal growth and reproduction.

Formulation and Application Methods

The compound can be formulated into different types of agricultural products, including emulsifiable concentrates and wettable powders. Recommended application methods include foliar spraying and soil treatment, which enhance its efficacy in field conditions . The versatility in formulation allows it to be mixed with other agrochemicals, improving pest control strategies.

Case Studies and Research Findings

Study Focus Findings
Reis et al., 2023Anticancer activityDemonstrated significant cytotoxicity against Caco-2 and HCT-116 cell lines using derivatives similar to this compound .
Agricultural Patent EP0990648A1Fungicidal propertiesEstablished the compound's effectiveness against plant pathogenic fungi, suggesting practical applications in crop protection .
Hybrid Compound ResearchNeuroprotective effectsInvestigated hybrid derivatives targeting amyloid-beta aggregation, highlighting potential therapeutic uses for Alzheimer's disease .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-2-propyl-4-quinolinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

8-Fluoro-2-propyl-4-quinolinol is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C11H10FNO
Molecular Weight 201.20 g/mol
IUPAC Name 8-Fluoro-2-propylquinolin-4-ol

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
  • Anticancer Effects : Research indicates that derivatives of 8-hydroxyquinoline, including this compound, possess antiproliferative effects against several cancer cell lines. For instance, compounds in this class have demonstrated IC50 values in the low micromolar range against lung and colon cancer cell lines .
  • Metal Chelation : Like other quinoline derivatives, this compound can chelate metal ions, which may contribute to its neuroprotective and anticancer activities by modulating metal ion homeostasis in biological systems .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Study ReferenceBiological ActivityTest Organism/Cell LineResult
AntimicrobialStaphylococcus aureusInhibition zone: 22 mm
AntiproliferativeH460 (lung cancer)IC50: 0.55 μM
Metal chelationVarious metal ionsEffective chelation observed

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that 8-fluoro derivatives showed enhanced antibacterial activity compared to standard antibiotics. The compound exhibited an inhibition zone comparable to that of ciprofloxacin against resistant strains .
  • Cancer Cell Line Studies : In vitro studies on lung cancer cell lines indicated that modifications to the quinoline structure could significantly enhance antiproliferative activity. For example, derivatives with electron-withdrawing groups showed improved potency .
  • Neuroprotective Potential : Research into the neuroprotective effects of quinoline derivatives suggests that their ability to chelate iron may reduce oxidative stress in neuronal cells, making them candidates for further investigation in neurodegenerative diseases .

Properties

CAS No.

1070879-95-6

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

8-fluoro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H12FNO/c1-2-4-8-7-11(15)9-5-3-6-10(13)12(9)14-8/h3,5-7H,2,4H2,1H3,(H,14,15)

InChI Key

JZPNQIKHMCSDPX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C(=CC=C2)F

Origin of Product

United States

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